3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine
Description
3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine is a fluorinated derivative of the oxazolidine class, characterized by a 2-fluorophenylmethyl substituent at the 3-position and two methyl groups at the 4-position of the oxazolidine ring. Oxazolidines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The parent compound, 4,4-dimethyl-1,3-oxazolidine (CAS 51200-87-4), is widely used in industrial and biomedical applications, including preservatives, biocides, and drug synthesis intermediates . The introduction of a fluorine atom and a phenyl group in the target compound likely enhances its lipophilicity, metabolic stability, and binding affinity compared to non-fluorinated analogs, making it a candidate for specialized applications in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-12(2)8-15-9-14(12)7-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXALKJUJRFYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1CC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine typically involves the reaction of 2-fluorobenzylamine with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidine ring. The reaction conditions generally include heating the reactants in a suitable solvent such as toluene or ethanol under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Oxazolidine Derivatives
The structural and functional differences between 3-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidine and related compounds are summarized in Table 1, with detailed analyses below.
Table 1: Comparative Analysis of Oxazolidine Derivatives
Research Findings and Gaps
- Nitrification Inhibition: Thione-containing oxazolidines outperform non-thione variants in soil applications, but the fluorinated compound’s efficacy remains untested .
- Drug Synthesis : Brominated oxazolidines are established intermediates, but fluorinated analogs could offer advantages in fluorine-containing pharmaceuticals (e.g., antifungals or CNS drugs) .
- Biocidal Activity: Formaldehyde-releasing oxazolidines (e.g., parent compound) are effective in industrial lubricants, but fluorine’s impact on release kinetics is unknown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
